molecular formula C11H13NO3S2 B12120347 N-(1,1-dioxothiolan-3-yl)phenylthiocarboxamide

N-(1,1-dioxothiolan-3-yl)phenylthiocarboxamide

Cat. No.: B12120347
M. Wt: 271.4 g/mol
InChI Key: HAFRXQWZNCABQJ-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)phenylthiocarboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of thiolane-containing compounds, which are known for their diverse biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)phenylthiocarboxamide typically involves the reaction between 3-aminothiolane and carbon disulfide in the presence of a strong base such as potassium hydroxide. The reaction is carried out in an ethanol or ethanol-DMF mixture to optimize yield and purity . The process involves the formation of an intermediate dithiocarbamate, which is then converted to the desired product through further reaction steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of solvents and reaction conditions is critical to ensure high yield and purity. The use of aprotic solvents with high dielectric permittivity can enhance the reaction rate, although the solubility of potassium hydroxide in these solvents can be a limiting factor .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)phenylthiocarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiocarboxamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiocarboxamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)phenylthiocarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)phenylthiocarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of metabolic pathways in microorganisms and cancer cells, contributing to its antimicrobial and anti-tumor effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(1,1-dioxothiolan-3-yl)phenylthiocarboxamide is unique due to its specific thiocarboxamide group, which imparts distinct reactivity and biological activity compared to other thiolane-containing compounds.

Properties

Molecular Formula

C11H13NO3S2

Molecular Weight

271.4 g/mol

IUPAC Name

S-phenyl N-(1,1-dioxothiolan-3-yl)carbamothioate

InChI

InChI=1S/C11H13NO3S2/c13-11(16-10-4-2-1-3-5-10)12-9-6-7-17(14,15)8-9/h1-5,9H,6-8H2,(H,12,13)

InChI Key

HAFRXQWZNCABQJ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)SC2=CC=CC=C2

Origin of Product

United States

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